molecular formula C19H26F3N3O2 B2359017 N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine CAS No. 2415456-04-9

N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2359017
CAS No.: 2415456-04-9
M. Wt: 385.431
InChI Key: PIUAYNQNOSHAFX-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, and the oxane moiety is incorporated through a cyclization reaction. The final compound is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Large-scale production may also involve continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the piperidine and oxane moieties contribute to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: This compound features an iodine atom attached to a benzoic acid moiety.

Uniqueness

The uniqueness of N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O2/c1-24(17-12-16(2-7-23-17)19(20,21)22)13-14-3-8-25(9-4-14)18(26)15-5-10-27-11-6-15/h2,7,12,14-15H,3-6,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUAYNQNOSHAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2CCOCC2)C3=NC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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